molecular formula C15H12N2O4 B2421414 Methyl 3-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate CAS No. 951938-01-5

Methyl 3-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate

Cat. No.: B2421414
CAS No.: 951938-01-5
M. Wt: 284.271
InChI Key: YARPVWDAOMQCMY-UHFFFAOYSA-N
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Description

Methyl 3-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a heterocyclic compound that incorporates both furan and quinazoline moieties. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate typically involves the condensation of furan derivatives with quinazoline precursors. One common method involves the reaction of 2-furylmethylamine with methyl 4-oxo-3,4-dihydroquinazoline-7-carboxylate under acidic conditions to form the desired product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The quinazoline moiety can be reduced to form dihydroquinazoline derivatives.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dione derivatives, while reduction of the quinazoline moiety can produce dihydroquinazoline derivatives.

Scientific Research Applications

Methyl 3-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate involves its interaction with specific molecular targets and pathways. The furan and quinazoline moieties can interact with enzymes and receptors, leading to various biological effects. For example, the compound may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazoline-6-carboxylate
  • Methyl 3-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazoline-8-carboxylate

Uniqueness

Methyl 3-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The position of the carboxylate group on the quinazoline ring can affect the compound’s ability to interact with molecular targets and undergo specific chemical reactions.

Properties

IUPAC Name

methyl 3-(furan-2-ylmethyl)-4-oxoquinazoline-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O4/c1-20-15(19)10-4-5-12-13(7-10)16-9-17(14(12)18)8-11-3-2-6-21-11/h2-7,9H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YARPVWDAOMQCMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C=N2)CC3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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